Hydrogen Bond Distance in Cytochrome bc1 Binding Site: Cis vs. Trans Isomer
A molecular docking study using crystal structures of both isomers shows that the critical hydrogen bond between the carbonyl oxygen of Atovaquone and His-181 in the cytochrome bc1 active site is significantly elongated for the cis-isomer compared to the trans-isomer. The trans-isomer forms a tight interaction at 2.85 Å, which is consistent with an optimal hydrogen bond for potent inhibition. The cis-isomer, however, has a bond distance of 5.3 Å, indicating a substantially weaker interaction [1].
| Evidence Dimension | Hydrogen bond distance to His-181 |
|---|---|
| Target Compound Data | 5.3 Å |
| Comparator Or Baseline | Trans-Atovaquone: 2.85 Å |
| Quantified Difference | Increase of 2.45 Å (86% longer) |
| Conditions | Molecular docking simulation using crystal structures of yeast cytochrome bc1 complex |
Why This Matters
This nearly twofold difference in H-bond distance provides a quantitative structural rationale for the cis-isomer's lack of therapeutic efficacy and validates its exclusive role as an analytical impurity.
- [1] Basumallick, S., & Row, T. N. G. (2015). Binding Study of Cis-Atovaquone with Cytochrome bc1 of Yeast. Computational Molecular Bioscience, 5(4), 95-101. View Source
